1-BOC-4-Chloroindole
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Overview
Description
1-BOC-4-Chloroindole, also known as 1-(tert-Butoxycarbonyl)-4-chloroindole, is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The addition of the tert-butoxycarbonyl (BOC) protecting group to the indole nitrogen enhances the compound’s stability and facilitates its use in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-BOC-4-Chloroindole can be synthesized through several methods. One common approach involves the protection of 4-chloroindole with a tert-butoxycarbonyl (BOC) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-BOC-4-Chloroindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield 4-chloroindole.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like DCM is commonly used.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate (K2CO3) are used.
Major Products Formed:
Substitution Reactions: Various substituted indoles depending on the nucleophile used.
Deprotection Reactions: 4-Chloroindole.
Coupling Reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
1-BOC-4-Chloroindole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of indole-based biological pathways and mechanisms.
Material Science: It is employed in the development of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-BOC-4-Chloroindole is primarily related to its role as a synthetic intermediate. The BOC protecting group stabilizes the indole nitrogen, allowing for selective reactions at other positions on the indole ring. Upon deprotection, the resulting 4-chloroindole can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and other interactions .
Comparison with Similar Compounds
4-Chloroindole: Lacks the BOC protecting group, making it less stable and more reactive.
1-BOC-Indole: Similar structure but without the chlorine atom, leading to different reactivity and applications.
1-BOC-5-Chloroindole: Chlorine atom at the 5-position instead of the 4-position, resulting in different chemical properties.
Uniqueness: 1-BOC-4-Chloroindole is unique due to the presence of both the BOC protecting group and the chlorine atom at the 4-position. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-chloroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYOMIGRAXEOBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464797 |
Source
|
Record name | 1-BOC-4-Chloroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-46-4 |
Source
|
Record name | 1-BOC-4-Chloroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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